4-(Isopentyloxy)-3-(trifluoromethyl)aniline
Overview
Description
4-(Isopentyloxy)-3-(trifluoromethyl)aniline is an organic compound that features both an isopentyloxy group and a trifluoromethyl group attached to an aniline core. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic aromatic substitution reaction where an appropriate isopentyloxy precursor reacts with a trifluoromethylated aniline derivative under specific conditions .
Industrial Production Methods
Industrial production of 4-(Isopentyloxy)-3-(trifluoromethyl)aniline may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process often includes steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(Isopentyloxy)-3-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
4-(Isopentyloxy)-3-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Biology: The compound’s unique functional groups make it useful in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-(Isopentyloxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate enzyme activity or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)aniline: Shares the trifluoromethyl group but lacks the isopentyloxy group.
4-(Isopentyloxy)aniline: Contains the isopentyloxy group but lacks the trifluoromethyl group.
4-(Trifluoromethylthio)aniline: Features a trifluoromethylthio group instead of the isopentyloxy group.
Uniqueness
4-(Isopentyloxy)-3-(trifluoromethyl)aniline is unique due to the combination of the isopentyloxy and trifluoromethyl groups on the aniline core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where both lipophilicity and reactivity are desired .
Properties
IUPAC Name |
4-(3-methylbutoxy)-3-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO/c1-8(2)5-6-17-11-4-3-9(16)7-10(11)12(13,14)15/h3-4,7-8H,5-6,16H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSLMZBOOKAYGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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